molecular formula C26H27NO6 B1672511 Fenlean CAS No. 863193-70-8

Fenlean

Katalognummer: B1672511
CAS-Nummer: 863193-70-8
Molekulargewicht: 449.5 g/mol
InChI-Schlüssel: ZZTHOXZXWINLQI-HYARGMPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fenlean, also known as FLZ, is currently in phase I trials by Institute of Materia Medica, Chinese Academy of Medical Science as a potential treatment of Parkinson's disease.

Q & A

Basic Research Questions

Q. What experimental models are recommended for studying Fenlean’s neuroprotective effects in Parkinson’s disease?

  • Answer: The chronic MPTP/probenecid mouse model is widely used to evaluate this compound’s neuroprotective effects. This model replicates progressive dopaminergic neuron degeneration, allowing assessment of tyrosine hydroxylase function preservation. Key steps include administering MPTP (a neurotoxin) with probenecid to prolong MPTP’s effects, followed by this compound treatment. Behavioral tests (e.g., rotarod) and immunohistochemical analysis of substantia nigra neurons are critical for validation .

Q. How can researchers validate this compound’s inhibitory activity against Src kinase in vitro?

  • Answer: Use kinase inhibition assays with recombinant Src kinase. Protocols involve incubating this compound with the kinase and a substrate (e.g., ATP), measuring phosphorylation via ELISA or fluorescence-based methods. Include positive controls (e.g., known Src inhibitors) and negative controls (vehicle-only). Dose-response curves (IC50 calculations) and Western blotting for downstream targets (e.g., phosphorylated FAK) confirm specificity .

Q. What methodologies are optimal for assessing this compound’s impact on mitochondrial Aβ production?

  • Answer: Isolate mitochondria from neuronal cell lines (e.g., SH-SY5Y) treated with this compound. Quantify Aβ levels via ELISA or immunoprecipitation. Combine with Seahorse assays to measure mitochondrial respiration changes. Validate using siRNA-mediated Src knockdown to distinguish this compound-specific effects from off-target pathways .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s efficacy across different mitochondrial Aβ assays?

  • Answer: Contradictions may arise from variations in cell models (primary neurons vs. immortalized lines) or Aβ detection methods. Standardize protocols by using identical cell sources, passage numbers, and assay kits. Perform meta-analyses of published data to identify confounding variables (e.g., incubation time, this compound solubility). Cross-validate findings with in vivo models (e.g., transgenic Aβ-overexpressing mice) .

Q. What strategies optimize the combinatorial use of this compound with other kinase inhibitors without inducing off-target effects?

  • Answer: Conduct synergy screens (e.g., Chou-Talalay method) to identify additive or synergistic pairs. Pre-test inhibitors (e.g., Bafetinib for Abl/Lyn) for target selectivity using kinome-wide profiling. Use sub-therapeutic this compound doses to minimize toxicity. Monitor off-target effects via transcriptomics or phosphoproteomics .

Q. How should researchers design studies to evaluate this compound’s potential in age-related macular degeneration (AMD)?

  • Answer: Utilize in vitro retinal pigment epithelium (RPE) models exposed to oxidative stress (e.g., H2O2). Measure this compound’s ability to reduce reactive oxygen species (ROS) and protect tight junctions (ZO-1 staining). For in vivo validation, use laser-induced choroidal neovascularization (CNV) mice, assessing lesion size and VEGF expression via qPCR .

Q. Methodological Guidance

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in preclinical studies?

  • Answer: Apply nonlinear regression models (e.g., log[inhibitor] vs. response) for IC50 determination. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For survival studies (e.g., MPTP models), Kaplan-Meier curves and Cox proportional hazards models are essential. Report effect sizes and confidence intervals to enhance reproducibility .

Q. How can systematic reviews be structured to synthesize conflicting findings on this compound’s mechanisms?

  • Answer: Follow PRISMA guidelines with Boolean searches (e.g., "this compound AND (Src kinase OR Aβ)") across PubMed, Scopus, and Web of Science. Exclude non-peer-reviewed sources. Categorize studies by model type, dosage, and outcome. Use QUADAS-2 for risk of bias assessment. Highlight methodological heterogeneity in discussion sections .

Q. Data Presentation and Reproducibility

Q. What are the best practices for documenting this compound’s synthesis and characterization in publications?

  • Answer: Provide detailed NMR (¹H, ¹³C), HPLC purity (>95%), and mass spectrometry data in Supporting Information. For in-house synthesized this compound, include step-by-step protocols with reaction conditions (temperature, catalysts). Reference the original Annona glabra-derived structure and synthetic modifications .

Q. How should researchers address batch-to-batch variability in this compound studies?

  • Answer: Implement quality control (QC) protocols:
  • Test each batch for solubility (DMSO stock stability) and bioactivity (IC50 against Src).
  • Use standardized storage conditions (-80°C, desiccated).
  • Disclose batch numbers and QC data in publications to enable cross-study comparisons .

Eigenschaften

CAS-Nummer

863193-70-8

Molekularformel

C26H27NO6

Molekulargewicht

449.5 g/mol

IUPAC-Name

(E)-2-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide

InChI

InChI=1S/C26H27NO6/c1-31-20-9-11-24(32-2)21(16-20)22(14-18-6-10-23(29)25(15-18)33-3)26(30)27-13-12-17-4-7-19(28)8-5-17/h4-11,14-16,28-29H,12-13H2,1-3H3,(H,27,30)/b22-14+

InChI-Schlüssel

ZZTHOXZXWINLQI-HYARGMPZSA-N

SMILES

COC1=CC(=C(C=C1)OC)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O

Isomerische SMILES

COC1=CC(=C(C=C1)OC)/C(=C\C2=CC(=C(C=C2)O)OC)/C(=O)NCCC3=CC=C(C=C3)O

Kanonische SMILES

COC1=CC(=C(C=C1)OC)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Fenlean, FLZ

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fenlean
Reactant of Route 2
Fenlean
Reactant of Route 3
Fenlean
Reactant of Route 4
Fenlean
Reactant of Route 5
Fenlean
Reactant of Route 6
Fenlean

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.